

# Physical properties like boiling point and density of Ethyl 4-acetyl-5-oxohexanoate.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ethyl 4-acetyl-5-oxohexanoate*

Cat. No.: B1333547

[Get Quote](#)

## A Technical Guide to the Physical Properties of Ethyl 4-acetyl-5-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of **Ethyl 4-acetyl-5-oxohexanoate**, a compound of interest in various chemical syntheses. This document outlines its boiling point and density, supported by detailed experimental protocols for their determination.

## Core Physical Properties

The physical characteristics of **Ethyl 4-acetyl-5-oxohexanoate** are critical for its handling, application in synthetic chemistry, and for purification processes. The experimentally determined values for its boiling point and density are summarized below.

| Physical Property | Value      | Conditions |
|-------------------|------------|------------|
| Boiling Point     | 153-154 °C | at 19 mmHg |
| Density           | 1.067 g/mL | at 25 °C   |

## Experimental Protocols

The following sections detail the methodologies for the determination of the boiling point and density of liquid compounds such as **Ethyl 4-acetyl-5-oxohexanoate**.

## Determination of Boiling Point (Micro-method)

This method is suitable for determining the boiling point of small quantities of a high-boiling liquid under reduced pressure.

Apparatus:

- Thiele tube or similar heating apparatus
- Thermometer
- Capillary tube (sealed at one end)
- Small test tube
- Rubber band or wire for attaching the test tube to the thermometer
- Vacuum source and manometer

Procedure:

- A small amount of **Ethyl 4-acetyl-5-oxohexanoate** is placed in the small test tube.
- A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.
- The test tube is securely attached to a thermometer.
- The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is level with the thermometer bulb.
- The system is connected to a vacuum source, and the pressure is reduced to the desired level (e.g., 19 mmHg) and monitored with a manometer.
- The Thiele tube is heated gently and evenly.

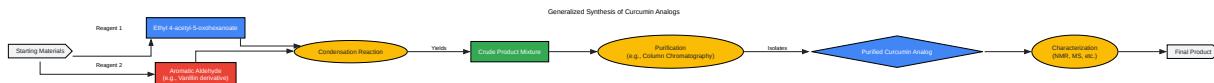
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Heating is continued until a steady and rapid stream of bubbles is observed.
- The heat source is then removed, and the apparatus is allowed to cool slowly.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the external pressure.

## Determination of Density (Pycnometer Method)

The pycnometer method provides a precise measurement of the density of a liquid.

Apparatus:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
- Analytical balance
- Constant temperature water bath


Procedure:

- The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance ( $m_{\text{pycnometer}}$ ).
- The pycnometer is filled with the liquid sample, **Ethyl 4-acetyl-5-oxohexanoate**, ensuring no air bubbles are present.
- The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.
- The filled pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).

- The pycnometer is removed from the bath, dried on the outside, and its mass is accurately measured ( $m_{\text{pycnometer+liquid}}$ ).
- The mass of the liquid is calculated by subtracting the mass of the empty pycnometer ( $m_{\text{liquid}} = m_{\text{pycnometer+liquid}} - m_{\text{pycnometer}}$ ).
- To determine the volume of the pycnometer, it is emptied, cleaned, dried, and filled with a reference liquid of known density at the same temperature (e.g., distilled water).
- The mass of the pycnometer filled with the reference liquid is measured ( $m_{\text{pycnometer+reference}}$ ).
- The mass of the reference liquid is calculated ( $m_{\text{reference}} = m_{\text{pycnometer+reference}} - m_{\text{pycnometer}}$ ).
- The volume of the pycnometer is calculated using the known density of the reference liquid ( $V = m_{\text{reference}} / \rho_{\text{reference}}$ ).
- The density of the **Ethyl 4-acetyl-5-oxohexanoate** is then calculated by dividing the mass of the liquid by the volume of the pycnometer ( $\rho_{\text{liquid}} = m_{\text{liquid}} / V$ ).

## Synthetic Workflow: Synthesis of Curcumin Analogs

**Ethyl 4-acetyl-5-oxohexanoate** serves as a key building block in the synthesis of various organic molecules, including analogs of curcumin, which are investigated for their potential therapeutic properties. The following diagram illustrates a generalized workflow for this synthesis.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of curcumin analogs.

- To cite this document: BenchChem. [Physical properties like boiling point and density of Ethyl 4-acetyl-5-oxohexanoate.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1333547#physical-properties-like-boiling-point-and-density-of-ethyl-4-acetyl-5-oxohexanoate>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)